N-[3-(acetylamino)-4-methylphenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
Description
N-[3-(acetylamino)-4-methylphenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a sulfonamide compound that is a metabolite of the antibiotic sulfamethazine . It is characterized by the presence of an acetylamino group at position 4 and a 4,6-dimethyl-pyrimidin-2-yl group at the nitrogen atom .
Properties
IUPAC Name |
N-(3-acetamido-4-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-10-5-6-14(8-15(10)20-13(4)22)21-16(23)9-24-17-18-11(2)7-12(3)19-17/h5-8H,9H2,1-4H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVOVKZMWBTMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)-4-methylphenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide typically involves the reaction of benzenesulfonamide with an acetylamino group at position 4 and a 4,6-dimethyl-pyrimidin-2-yl group at the nitrogen atom . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)-4-methylphenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(acetylamino)-4-methylphenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties and its role as a metabolite of sulfamethazine.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)-4-methylphenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The compound targets specific pathways involved in bacterial metabolism, leading to the disruption of essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A parent compound from which N-[3-(acetylamino)-4-methylphenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is derived.
Sulfadiazine: Another sulfonamide antibiotic with similar antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Uniqueness
This compound is unique due to its specific structural features, including the acetylamino and 4,6-dimethyl-pyrimidin-2-yl groups, which contribute to its distinct chemical and biological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
